
N-Boc-4-(2-azidoethyl)piperidine
Overview
Description
N-Boc-4-(2-azidoethyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom and a 2-azidoethyl moiety at the 4-position. Its molecular formula is C₁₂H₂₁N₅O₂ (inferred from structural analogs) with a molecular weight of approximately 267.3 g/mol. The azide group (-N₃) enables click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in drug discovery, bioconjugation, and materials science . The Boc group enhances stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-4-(2-azidoethyl)piperidine can be synthesized through a multi-step process. One common method involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form N-Boc-piperidine.
Alkylation: The protected piperidine is then alkylated with an appropriate alkyl halide to introduce the 2-azidoethyl group.
Azidation: The alkylated product is treated with sodium azide to replace the halide with an azido group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(2-azidoethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of N-Boc-4-(2-aminoethyl)piperidine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Boc-4-(2-azidoethyl)piperidine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo selective reactions makes it valuable in developing drugs targeting the central nervous system (CNS) and other therapeutic areas.
Case Studies
- CNS Drug Development : Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders.
- Pharmaceutical Synthesis : The compound is utilized in synthesizing complex organic molecules that exhibit biological activity, enhancing efficacy and specificity in drug action.
Chemical Biology
In the field of chemical biology, this compound is employed in bioorthogonal chemistry. The azido group can participate in selective reactions that do not interfere with biological processes, allowing for the study of biological systems.
Applications
- Labeling Biomolecules : The azido group can be modified to attach fluorescent tags or other functional groups to biomolecules, facilitating the tracking and analysis of cellular processes.
- Drug Delivery Systems : This compound can be incorporated into liposomal formulations to improve drug delivery efficiency and targeting capabilities.
Material Science
This compound is also explored in material science for developing novel materials with specific properties. Its reactivity allows for the creation of polymers and nanomaterials that can be tailored for various applications.
Material Properties
- Polymer Synthesis : The compound acts as a building block for synthesizing advanced polymers that exhibit unique mechanical and thermal properties.
- Nanomaterials : Research indicates potential applications in creating nanostructures that can be used in electronics or as catalysts.
Organic Synthesis
As a building block in organic synthesis, this compound is crucial for producing various complex organic molecules. Its structural features allow for multiple synthetic pathways, including nucleophilic substitutions and cycloaddition reactions.
Reactions Involved
- Substitution Reactions : The azido group can participate in nucleophilic substitution reactions, leading to the formation of substituted piperidine derivatives.
- Cycloaddition Reactions : It can undergo Huisgen 1,3-dipolar cycloaddition to form triazole derivatives, which are important in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-Boc-4-(2-azidoethyl)piperidine depends on its specific application. In bioorthogonal chemistry, the azido group can undergo selective reactions without interfering with biological processes. In medicinal chemistry, the compound can be modified to interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs include:
N-Boc-4-(iodomethyl)piperidine (CAS: Unspecified)
N-Boc-4-(aminomethyl)piperidine (CAS: 144222-22-0)
N-Boc-4-piperidinemethanol (CAS: 123855-51-6)
N-Boc-4-(3,5-dichlorophenyl)piperidine (CAS: 959246-49-2)
Table 1: Structural and Physicochemical Properties
Key Observations :
- The azidoethyl group in the target compound confers unique reactivity for bioorthogonal chemistry, unlike the iodomethyl or aminomethyl groups in analogs .
- Lipophilicity : Bulkier substituents (e.g., dichlorophenyl) increase logP, enhancing membrane permeability but reducing solubility. The azidoethyl group balances moderate hydrophobicity (logP ~1.8) with synthetic versatility .
This compound
- Click Chemistry : Used to conjugate biomolecules or polymers via CuAAC. Example: Functionalization of peptides for neuroprotective agent development .
- Intermediate in Multistep Syntheses : Key in synthesizing TrkB/5-HT₄ receptor ligands (e.g., ENT-C199), where the azide enables late-stage diversification .
Comparisons with Analogs :
- N-Boc-4-(iodomethyl)piperidine : Serves as an alkylating agent in nucleophilic substitutions (e.g., coupling with β-keto esters) but requires careful handling due to iodine’s toxicity .
- N-Boc-4-(aminomethyl)piperidine: Used in peptide coupling and prodrug synthesis; the primary amine facilitates amide bond formation without requiring deprotection .
- N-Boc-4-piperidinemethanol: The hydroxyl group enables esterification or oxidation to carboxylic acids, useful in prodrug design .
This compound
- Demonstrated utility in neuroprotective agents targeting TrkB/5-HT₄ receptors, with improved blood-brain barrier (BBB) penetration compared to polar analogs .
Comparisons with Analogs :
- N-Boc-4-(aminomethyl)piperidine: Shows high BBB permeability (predicted) and is used in CNS-targeting prodrugs .
- N-Boc-4-(3,5-dichlorophenyl)piperidine : Enhanced anticonvulsant activity in preclinical models due to aryl halide interactions with hydrophobic protein pockets .
Biological Activity
N-Boc-4-(2-azidoethyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group and an azidoethyl substituent. The presence of the azide group is particularly noteworthy as it can participate in various chemical reactions, including click chemistry, which is valuable in drug development.
Research has indicated that compounds containing piperidine moieties exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms by which this compound exerts its effects may involve:
- Induction of Apoptosis : Similar to other piperidine derivatives, this compound may induce apoptosis in cancer cells. Studies have shown that modifications in the piperidine structure can enhance cytotoxicity against various cancer cell lines by affecting pathways such as NFκB signaling .
- Enzymatic Inhibition : The azido group allows for the potential inhibition of specific enzymes involved in disease processes. For instance, related compounds have shown significant inhibition of O-GlcNAcase, which is relevant for Alzheimer's disease treatment .
Biological Activity Spectrum
The biological activity spectrum of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Properties : A study evaluated various piperidine derivatives, including those with azide groups, for their cytotoxic effects on cancer cell lines. Results indicated that the presence of the Boc group is critical for enhancing anticancer activity. Compounds similar to this compound displayed significant cytotoxicity against colon cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : In another study focusing on Alzheimer’s disease models, derivatives featuring piperidine structures demonstrated the ability to increase O-GlcNAc levels in tau proteins, suggesting a mechanism for neuroprotection. The compound's ability to penetrate the blood-brain barrier (BBB) enhances its therapeutic potential in neurodegenerative diseases .
- In Silico Predictions : Recent computational studies utilizing tools like SwissTargetPrediction and PASS have predicted that new piperidine derivatives could interact with multiple biological targets, suggesting a broad spectrum of pharmacological activities. These predictions highlight the potential for further preclinical studies on compounds like this compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Boc-4-(2-azidoethyl)piperidine?
this compound is typically synthesized via nucleophilic substitution or tosyl-mediated displacement. A key precursor, N-Boc-4-[2-(4-toluenesulfonyloxy)ethyl]piperidine , undergoes azide substitution using NaN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours . Alternative routes involve reducing intermediates like N-Boc-4-piperidone to introduce the azidoethyl group via reductive amination. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Step | Reagents/Conditions | Key Intermediate |
---|---|---|
Tosylation | TsCl, base (e.g., Et₃N), DCM, 0–25°C | N-Boc-4-[2-(tosyloxy)ethyl]piperidine |
Azide substitution | NaN₃, DMF, 60–80°C | Target compound |
Q. How is this compound characterized spectroscopically?
Characterization involves ¹H/¹³C NMR (CDCl₃, δ 1.4 ppm for Boc CH₃, δ 3.2–3.5 ppm for piperidine CH₂), FT-IR (2100–2150 cm⁻¹ for azide stretch), and HRMS (m/z 383.5 [M+H]⁺). Computational studies (e.g., HOMO-LUMO, AIM analysis) validate electronic properties and reactivity .
Q. What safety precautions are required when handling this compound?
- Storage : 2–8°C under inert gas (N₂/Ar) to prevent azide decomposition .
- Hazards : Avoid skin/eye contact (irritant); decomposition releases toxic NOₓ gases .
- Emergency measures : Use fume hoods, PPE (gloves, goggles), and neutralize spills with 10% NaHCO₃ .
Q. What are its stability profiles under varying conditions?
The compound is stable at ≤25°C for 6 months when anhydrous. Hydrolysis occurs in acidic/basic media (e.g., Boc deprotection at pH <2 or >10), while azide groups degrade above 100°C .
Advanced Research Questions
Q. How can enantioselective deprotonation be optimized for derivatives?
Asymmetric deprotonation using sec-BuLi/(-)-sparteine at –78°C achieves moderate enantioselectivity (er = 87:13). Computational DFT studies reveal higher activation energies (ΔG‡ ≈ 25–30 kcal/mol) compared to pyrrolidine analogs, necessitating cryogenic conditions and slow reagent addition .
Q. What computational methods predict reaction pathways for azide-alkyne cycloadditions?
DFT calculations (B3LYP/6-31G*) model transition states for strain-promoted azide-alkyne cycloadditions (SPAAC). Solvent effects (e.g., DMSO vs. toluene) are analyzed via PCM models, showing accelerated kinetics in polar solvents .
Q. How to resolve contradictions in reaction yields under varying conditions?
Conflicting yields arise from competing pathways (e.g., carbamate addition vs. deprotonation). Optimization involves:
- Temperature control (–78°C to suppress side reactions) .
- Stoichiometry (2.0 equiv sec-BuLi for complete conversion) .
- Additives (HMPA to enhance lithiation efficiency) .
Q. What role does this compound play in designing multitarget neuroprotective agents?
It serves as a piperidine scaffold in serotonin 5-HT₄/TrkB ligand hybrids . For example, alkylation with tert-butyl-N-(2-bromoethyl)carbamate yields intermediates for neuroregenerative agents (68% yield after Boc deprotection/peptide coupling) .
Q. What mechanistic insights govern nucleophilic substitution reactions?
The tosyloxy group acts as a leaving group (SN2 mechanism), with azide attack at the β-carbon. Steric hindrance from the Boc group reduces reaction rates by 30–40% compared to non-Boc analogs, as shown in kinetic studies (k = 0.05–0.1 M⁻¹s⁻¹) .
Q. How are piperidine derivatives used in sodium channel blockers?
Fluorobenzyl-substituted analogs (e.g., Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate) exhibit sodium channel inhibition (IC₅₀ = 0.8–1.2 µM) via π-π stacking with aromatic residues. Hydrolysis of the ester yields active carboxylic acid metabolites .
Properties
IUPAC Name |
tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-5-10(6-9-16)4-7-14-15-13/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILCKGFSPASVAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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